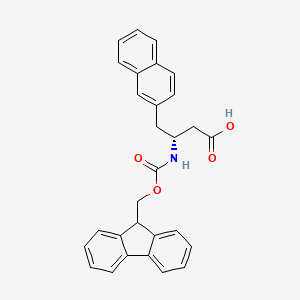

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid

Description

Historical Development of Naphthylalanine Amino Acids

The historical development of naphthylalanine amino acids traces back to early investigations into unnatural amino acids and their potential applications in biochemical research. Initial studies in the 1960s demonstrated the flexibility of translational machinery to accommodate modified amino acids, with researchers showing that chemically modified amino acid-transfer ribonucleic acid conjugates could participate in peptide bond formation. The specific interest in naphthylalanine derivatives emerged from the recognition that aromatic amino acids play crucial roles in protein structure and function, particularly in stabilizing secondary structures through aromatic interactions.

Research conducted in the 1990s established the importance of naphthylalanine residues as tryptophan replacements in peptide chemistry. Studies revealed that both 1-naphthylalanine and 2-naphthylalanine could provide significant stabilization to beta-hairpin structures, with geometric analysis showing that only 1-naphthylalanine adopts a similar edge-to-face geometry as tryptophan, whereas 2-naphthylalanine appears most similar to a substituted phenylalanine. This fundamental understanding of structural relationships guided subsequent development efforts.

The advancement of genetic code expansion technologies in the early 2000s marked a pivotal moment in naphthylalanine amino acid development. Researchers successfully incorporated L-3-(2-naphthyl)alanine into proteins in Escherichia coli through the evolution of orthogonal aminoacyl-transfer ribonucleic acid synthetases. This achievement demonstrated translational fidelity greater than 99% and proved that the methodology could be applicable to a wide range of unnatural amino acids beyond the common twenty.

Parallel developments in chemical synthesis methodologies enabled the preparation of single enantiomer naphthylalanine derivatives through asymmetric hydrogenation approaches. Rhodium-catalyzed asymmetric hydrogenation using methyl BoPhoz ligands achieved 97.9% enantiomeric excess, with enhancement to greater than 99.5% enantiomeric excess through crystallization of methanesulfonic acid addition salts. These synthetic advances provided the foundation for subsequent research into fluorenylmethoxycarbonyl-protected variants.

Significance of Fluorenylmethoxycarbonyl Protection in Peptide Chemistry

The fluorenylmethoxycarbonyl protecting group represents one of the most significant developments in peptide chemistry since its introduction by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge in the late 1970s. The fluorenylmethoxycarbonyl group offers unique advantages over previous protecting group strategies, particularly its base-labile nature and compatibility with solid-phase peptide synthesis methodologies.

The chemical mechanism of fluorenylmethoxycarbonyl deprotection involves rapid removal by secondary amines, most commonly piperidine, which forms a stable adduct with the dibenzofulvene byproduct. This mechanism prevents the byproduct from reacting with the substrate, ensuring clean deprotection reactions. The reaction proceeds through a series of well-defined steps: initial base attack, formation of a carbamate anion intermediate, elimination to form dibenzofulvene, and final adduct formation with the base.

In solid-phase peptide synthesis applications, fluorenylmethoxycarbonyl protection demonstrates exceptional utility due to its stability toward acids and hydrolysis while maintaining selective removal by weak bases without affecting other protecting groups or sensitive functional groups. The fluorenylmethoxycarbonyl approach utilizes a temporary protecting group for the N-terminus that is cleaved by secondary amines such as piperidine, allowing for stepwise peptide assembly.

The incorporation of fluorenylmethoxycarbonyl protection with naphthylalanine derivatives offers particular advantages for peptide synthesis involving aromatic amino acids. Studies have shown that aromatic amino acids contribute to absorbance at 280 nanometers, with L-1-naphthylalanine and L-2-naphthylalanine exhibiting molar extinction coefficients of 3936 M⁻¹cm⁻¹. This optical property enables convenient monitoring of peptide synthesis progress and purification procedures.

The development of fluorenylmethoxycarbonyl chemistry has enabled the synthesis of peptides containing non-natural amino acid substitutions with improved binding affinities and selectivities. Research on compstatin peptides demonstrated that incorporation of naphthylalanine derivatives at specific positions, combined with fluorenylmethoxycarbonyl-based synthesis strategies, led to peptides with enhanced complement inhibitory activity.

Position of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid in Chemical Research

The compound this compound occupies a unique position in contemporary chemical research as a specialized building block that combines structural sophistication with synthetic accessibility. This compound, bearing the Chemical Abstracts Service registry number 269398-91-6, represents an extension of traditional naphthylalanine amino acids to include a butyric acid backbone rather than the standard alanine framework.

The structural characteristics of this compound position it as a valuable tool for investigating extended backbone conformations in peptide and protein systems. Unlike standard naphthylalanine derivatives that maintain the typical amino acid alpha-carbon framework, the butyric acid variant introduces additional methylene units that can influence local conformational preferences and provide enhanced flexibility for aromatic ring positioning.

Current research applications of this compound span multiple areas of chemical biology and medicinal chemistry. The compound serves as a valuable building block in peptide synthesis, particularly in studies related to protein engineering and drug design. Its application in biochemical research includes use in biochemical assays to investigate enzyme activity and protein interactions, helping researchers understand cellular processes.

In pharmaceutical development contexts, this compound plays a significant role in creating compounds that target specific biological pathways. The extended backbone structure allows for the exploration of structure-activity relationships that are not accessible with standard amino acid building blocks, potentially leading to improved therapeutic agents with enhanced selectivity and potency.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 269398-91-6 |

| Molecular Formula | C29H25NO4 |

| Molecular Weight | 451.51 |

| Physical Description | White to off-white powder |

| Assay Purity | ≥ 98.0% |

| Storage Temperature | +4°C |

The compound's role in neuroscience studies represents another significant research application, where it is applied to explore neurotransmitter functions and develop potential treatments for neurological disorders. The aromatic naphthyl group provides opportunities for investigating aromatic interactions in neuronal systems, while the fluorenylmethoxycarbonyl protection enables controlled incorporation into peptide sequences.

Material science applications of this compound focus on its properties in creating novel materials with specific optical or electronic characteristics. The extended conjugated system provided by the naphthyl group, combined with the conformational flexibility of the butyric acid backbone, offers unique opportunities for developing materials with tailored photophysical properties.

Research into aromatic interactions has demonstrated that naphthylalanine derivatives can provide significant stabilization to peptide secondary structures through aromatic stacking interactions. The butyric acid framework in this compound extends these possibilities by providing additional conformational degrees of freedom that may enable the optimization of aromatic interaction geometries.

The synthetic accessibility of this compound through established fluorenylmethoxycarbonyl chemistry protocols ensures its continued availability for research applications. The compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis methodologies, with the fluorenylmethoxycarbonyl group providing reliable protection during synthesis and clean deprotection under mild basic conditions.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-2-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)17-22(16-19-13-14-20-7-1-2-8-21(20)15-19)30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGDRWACMZMSCD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid, commonly referred to as Fmoc-Nap-Bu, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on existing research findings.

Structural Characteristics

Fmoc-Nap-Bu is characterized by the following structural components:

- Fluorenyl Group : Enhances lipophilicity and cellular uptake.

- Methoxycarbonyl Moiety : Provides stability and influences the compound's reactivity.

- Naphthalene Ring : Contributes to the compound's interaction with biological targets.

The molecular formula is , with a molecular weight of 415.49 g/mol.

The biological activity of Fmoc-Nap-Bu can be attributed to its ability to modulate various biochemical pathways. Studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression. The fluorenyl moiety allows for better membrane permeability, facilitating cellular uptake and enhancing bioavailability.

Anticancer Properties

Research indicates that compounds similar to Fmoc-Nap-Bu exhibit anticancer properties by targeting signaling pathways associated with tumor growth. For instance, they may inhibit the activity of proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Fmoc-Nap-Bu has shown potential as an anti-inflammatory agent. It may inhibit the secretion of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Research Findings

A review of recent studies highlights the following findings regarding the biological activity of Fmoc-Nap-Bu:

| Study | Findings |

|---|---|

| Pendergrass et al. (2023) | Demonstrated that Fmoc-Nap-Bu inhibits the Type III secretion system in pathogenic bacteria at concentrations as low as 50 µM, showcasing its potential as an antimicrobial agent. |

| Zhang et al. (2023) | Reported that Fmoc-Nap-Bu exhibits significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating strong anticancer activity. |

| Lee et al. (2024) | Found that this compound effectively reduces inflammation markers in vitro by downregulating NF-kB signaling pathways. |

Case Studies

- Anticancer Activity : In a study involving human breast cancer cell lines, Fmoc-Nap-Bu was shown to induce apoptosis through caspase activation, suggesting its potential as a therapeutic agent in cancer treatment.

- Anti-inflammatory Effects : In an animal model of arthritis, administration of Fmoc-Nap-Bu resulted in a significant reduction in swelling and pain, correlating with decreased levels of inflammatory cytokines.

Synthesis and Optimization

The synthesis of Fmoc-Nap-Bu typically involves multi-step organic reactions including:

- Formation of the Fluorenylmethoxycarbonyl Group : This is achieved through coupling reactions followed by purification steps.

- Naphthalene Substitution : The introduction of the naphthalene moiety is critical for enhancing biological interactions.

- Final Purification : High-performance liquid chromatography (HPLC) is commonly used to achieve the desired purity levels (>95%).

Scientific Research Applications

Structure

The compound features a fluorenylmethoxycarbonyl group, which is significant for its role in protecting amino groups during peptide synthesis. The naphthalene moiety adds to its hydrophobic character, influencing its interactions in biological systems.

Peptide Synthesis

One of the primary applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-2-yl)butanoic acid is in the field of peptide synthesis. The Fmoc group allows for easy incorporation into peptide chains and subsequent removal under mild basic conditions, making it a valuable building block in the synthesis of complex peptides and proteins.

Case Study : A study demonstrated the successful use of this compound in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The incorporation of naphthalene derivatives was shown to improve binding affinity to target receptors, which is crucial in drug development.

Drug Development

The unique structural features of this compound make it a candidate for drug development, particularly in creating inhibitors that target specific biological pathways.

Research Findings : Investigations into the inhibitory effects of derivatives of this compound on protein-protein interactions have shown promising results. For example, modifications to the naphthalene ring have been linked to increased potency against certain cancer cell lines, suggesting potential therapeutic applications.

Bioconjugation

The ability to selectively modify amino acids makes this compound suitable for bioconjugation processes, which are essential in creating targeted delivery systems for therapeutics.

Example Application : Researchers have utilized this compound in the development of antibody-drug conjugates (ADCs). By attaching cytotoxic agents to antibodies via this amino acid derivative, they achieved targeted delivery that minimizes systemic toxicity while enhancing therapeutic efficacy.

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of polymers with specific mechanical and thermal properties.

Experimental Results : Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials.

Data Table: Comparative Analysis of Applications

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

Stereochemical and Side-Chain Modifications

Physicochemical and Toxicological Comparisons

- Hydrophobicity: The naphthalen-2-yl analogue exhibits higher hydrophobicity (logP ~5.2 estimated) compared to phenyl (logP ~4.1) and 4-NO₂-phenyl (logP ~3.8) derivatives, impacting membrane permeability .

- Stability: CF₃ and NO₂ substituents enhance oxidative stability but may increase photochemical degradation risks .

- Toxicity: Limited data exist for most analogues, but chlorinated and nitro derivatives often show higher acute toxicity (e.g., H302+H312 warnings for nitro analogue ).

Preparation Methods

Protecting Group Introduction

The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality during synthesis. This step involves:

- Reacting the amino acid precursor with Fmoc-chloride or Fmoc-succinimide in the presence of a base, such as diisopropylethylamine (DIPEA), in an organic solvent like dichloromethane.

- Monitoring the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Coupling Reaction

The coupling of the naphthalene moiety to the backbone is achieved through:

- Activation of the carboxylic acid group using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives.

- Addition of naphthalene-based reactants under controlled temperature conditions.

Purification

The crude product is purified using column chromatography or recrystallization techniques to remove impurities and unreacted materials.

Reaction Conditions

Solvent Selection

Common solvents include:

- Dichloromethane (DCM)

- Dimethylformamide (DMF)

These solvents provide an optimal medium for the solubility and reactivity of reagents.

Temperature Control

Most steps are conducted at room temperature, but some reactions may require heating to enhance solubility or reaction rates.

Analytical Techniques

Purity and structural confirmation are achieved through:

- High-performance liquid chromatography (HPLC)

- Nuclear magnetic resonance (NMR) spectroscopy

- Mass spectrometry (MS)

Stock Solution Preparation

Preparing stock solutions for research applications involves dissolving the compound in suitable solvents at specific molarities:

| Amount | 1 mM | 5 mM | 10 mM |

|---|---|---|---|

| 1 mg | 2.2148 mL | 0.443 mL | 0.2215 mL |

| 5 mg | 11.074 mL | 2.2148 mL | 1.1074 mL |

| 10 mg | 22.1479 mL | 4.4296 mL | 2.2148 mL |

Application Notes

This compound is primarily utilized in peptide synthesis, where protecting groups like Fmoc are essential for selective bond formation:

- Peptide Bond Formation : The Fmoc group protects the amine during coupling reactions, which are facilitated by activating agents such as HBTU or TBTU.

- Deprotection : The Fmoc group can be removed using mild bases like piperidine in DMF, allowing further reactions.

Challenges in Synthesis

Key challenges include:

- Ensuring selective protection and activation of functional groups.

- Optimizing reaction conditions to prevent side reactions.

- Achieving high purity through effective purification techniques.

Q & A

Basic: What is the role of the Fmoc group in this compound during peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential amino acid addition . The stability of Fmoc under acidic conditions allows orthogonal protection strategies with tert-butyl-based groups for side chains.

Basic: How is the stereochemical integrity of the (R)-configured chiral center maintained during synthesis?

The stereochemistry is preserved through careful selection of reaction conditions:

- Use of pre-chiral building blocks or enantiomerically pure starting materials.

- Mild coupling reagents (e.g., HOBt/EDC) to minimize racemization .

- Low-temperature reactions (-10°C to 20°C) during critical steps like activation of carboxylic acids .

Post-synthesis, chiral HPLC or optical rotation analysis confirms configuration .

Advanced: What challenges arise when introducing the naphthalen-2-yl substituent, and how are they mitigated?

The bulky naphthalen-2-yl group can cause steric hindrance, reducing coupling efficiency. Strategies include:

- Microwave-assisted synthesis : Enhances reaction rates and yields by improving molecular collisions .

- Ultrasonication : Reduces aggregation of intermediates, improving solubility .

- Extended coupling times or double coupling with excess activated amino acid .

Monitor reaction progress via LC-MS to identify incomplete coupling.

Advanced: How do solvent systems influence the compound’s stability during SPPS?

- Polar aprotic solvents (DMF, NMP) : Maximize solubility of Fmoc-protected intermediates but may promote diketopiperazine formation if deprotection is delayed .

- Additives (e.g., 0.1 M HOBt) : Suppress side reactions by scavenging free radicals .

- Low-temperature storage (-20°C) in anhydrous solvents prevents hydrolysis of the Fmoc group .

Basic: What analytical techniques validate the compound’s purity and structure?

- NMR (¹H/¹³C) : Confirms regiochemistry and absence of rotamers (e.g., naphthalene proton signals at δ 7.2–8.3 ppm) .

- HPLC : Detects impurities using C18 columns with UV detection (λ = 254–280 nm) .

- HRMS : Validates molecular weight (expected [M+H]⁺ for C₃₀H₂₇NO₄: 478.2013) .

Advanced: How do structural analogs with fluorophenyl or benzyl groups compare in bioactivity?

- Fluorophenyl analogs : Exhibit enhanced metabolic stability and target binding due to fluorine’s electronegativity and hydrophobic effects .

- Benzyl-containing derivatives : May show reduced solubility but improved membrane permeability .

Structure-activity relationship (SAR) studies using SPR or fluorescence polarization assays can quantify these differences .

Basic: What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (classified as Acute Toxicity Category 4) .

- Storage : Tightly sealed containers in cool (<25°C), dark conditions to prevent degradation .

Advanced: How are contradictory solubility data resolved for this hydrophobic compound?

- Co-solvent systems : DCM/THF (1:1) or DMF with 1–5% acetic acid improve solubility for HPLC analysis .

- Sonication : Brief pulses (10–20 s) in warm solvents (40°C) disperse aggregates .

- Derivatization : Temporary protection of the carboxylic acid as a methyl ester enhances solubility for characterization .

Basic: What is the compound’s role in developing fluorescent probes or bioconjugates?

The naphthalene moiety serves as a hydrophobic anchor or fluorescence quencher in probes targeting intracellular proteins (e.g., chemokine receptors). The Fmoc group allows modular conjugation to peptides via standard SPPS protocols .

Advanced: How is in silico modeling used to predict its pharmacokinetic properties?

- Molecular docking (AutoDock/Vina) : Predicts binding affinity to targets like serum albumin or enzymes .

- ADMET prediction (SwissADME) : Estimates logP (~4.5), highlighting potential blood-brain barrier permeability .

- MD simulations : Assess stability of peptide conjugates in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.